

In-Depth Technical Guide to the Spectroscopic Data of 9-Ethyldodecahydro-1H-carbazole

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Compound of Interest

Compound Name: 9-Ethyldodecahydro-1H-carbazole

Cat. No.: B3241499

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **9-Ethyldodecahydro-1H-carbazole**. Due to the limited availability of direct experimental data for this specific N-ethylated derivative, this document presents a detailed analysis based on the known spectroscopic data of the parent compound, dodecahydro-1H-carbazole, and established principles of organic spectroscopy. The information herein is intended to serve as a valuable resource for researchers in drug development and related scientific fields.

Chemical Structure and Properties

IUPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole

Molecular Formula: C14H25N[1]

Molecular Weight: 207.35 g/mol [1]

CAS Number: 146900-30-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **9-Ethyldodecahydro-1H-carbazole**. These predictions are derived from the available data for dodecahydro-1H-carbazole and the expected influence of the N-ethyl group.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **9-Ethyldodecahydro-1H-carbazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~2.5 - 3.0	Quartet	2H	N-CH2-CH3	The methylene protons of the ethyl group are expected to be deshielded by the adjacent nitrogen atom.
~1.0 - 1.2	Triplet	3H	N-CH₂-CH₃	The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.
~1.0 - 2.2	Multiplet	20H	Carbazole ring protons	A complex multiplet arising from the overlapping signals of the saturated carbazole ring protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **9-Ethyldodecahydro-1H-carbazole**



Chemical Shift (δ) ppm	Assignment	Notes
~45 - 55	N-CH2-CH3	The carbon of the methylene group attached to the nitrogen.
~10 - 15	N-CH2-CH3	The carbon of the methyl group of the ethyl substituent.
~20 - 40	Carbazole ring carbons	Multiple signals corresponding to the twelve carbons of the dodecahydro-1H-carbazole ring system.

Infrared (IR) Spectroscopy

The IR spectrum of **9-Ethyldodecahydro-1H-carbazole** is expected to be characterized by the absence of the N-H stretching vibration that would be present in the parent dodecahydro-1H-carbazole.

Table 3: Predicted IR Absorption Data for 9-Ethyldodecahydro-1H-carbazole

Wavenumber (cm⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (alkyl)
1470 - 1450	Medium	C-H bend (methylene)
1380 - 1370	Medium	C-H bend (methyl)
1260 - 1000	Medium-Strong	C-N stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum of **9-Ethyldodecahydro-1H-carbazole** is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 9-Ethyldodecahydro-1H-carbazole



m/z	Relative Intensity	Assignment
207	Moderate	[M]+ (Molecular Ion)
192	High	[M - CH ₃] ⁺
178	High	[M - C_2H_5] ⁺ (Loss of the ethyl group)

Experimental Protocols

As a specific, detailed experimental protocol for the synthesis of **9-Ethyldodecahydro-1H-carbazole** is not readily available in the literature, the following general procedure for the N-alkylation of a secondary amine is proposed.

Synthesis of 9-Ethyldodecahydro-1H-carbazole

This procedure is based on standard methods for the N-ethylation of secondary amines.

Materials:

- Dodecahydro-1H-carbazole
- Ethyl iodide (or ethyl bromide)
- Sodium carbonate (or other suitable base)
- Acetonitrile (or other suitable polar aprotic solvent)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and heating plate



Standard laboratory glassware

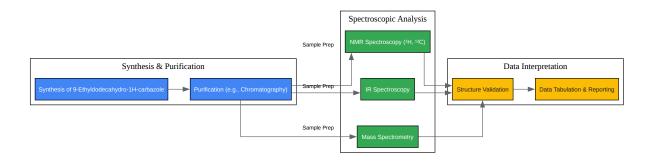
Procedure:

- In a round-bottom flask, dissolve dodecahydro-1H-carbazole (1 equivalent) in acetonitrile.
- Add sodium carbonate (2-3 equivalents) to the solution.
- While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Filter the solid base from the reaction mixture and wash it with a small amount of acetonitrile.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude 9-Ethyldodecahydro-1H-carbazole by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **9-Ethyldodecahydro-1H-carbazole**.





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References

- 1. rsc.org [rsc.org]
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